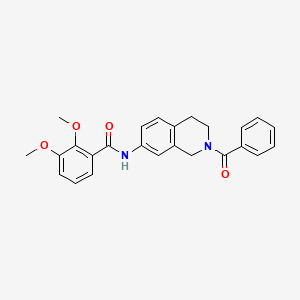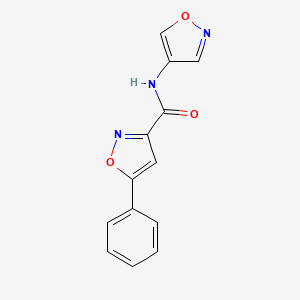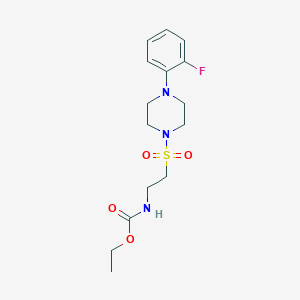
Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is a chemical compound with the molecular formula C15H22FN3O4S . It has an average mass of 359.416 Da and a monoisotopic mass of 359.131500 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, which includes compounds like Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate is defined by its IUPAC name and its InChI Code is 1S/C15H21FN2O2/c1-3-20-15(19)12(2)17-8-10-18(11-9-17)14-7-5-4-6-13(14)16/h4-7,12H,3,8-11H2,1-2H3 .Scientific Research Applications
Antibacterial and Antifungal Activities
A study on the synthesis, characterization, and biological evaluation of carbazole derivatives, including those with structural elements similar to the specified compound, demonstrated significant antibacterial and antifungal activities. Compounds with variations in the phenyl(piperazin-1-yl)methyl moiety exhibited notable efficacy against microbial strains, suggesting potential for the development of new antimicrobial agents (Sharma, Kumar, & Pathak, 2014).
Antioxidant Properties
The antioxidant capacities of 2-alkoxyphenylcarbamic acid derivatives containing a substituted phenylpiperazin-1-yl moiety were explored, identifying compounds with promising ABTS•+ scavenging potential and ferric reducing power. These findings indicate a potential application in designing antioxidant agents, highlighting the structural relevance of the piperazin-1-yl group in mediating biological activity (Malík, Stanzel, Csöllei, & Čurillová, 2017).
Serotonergic Neurotransmission
Research involving radiolabeled antagonists for the study of 5-HT1A receptors, utilizing compounds structurally related to Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate, has been instrumental in advancing our understanding of serotonergic neurotransmission. Such studies are critical for the development of therapeutic agents targeting mental health disorders, offering a pathway for the investigation of receptor dynamics in vivo (Plenevaux et al., 2000).
Structure-Activity Relationships in Antimicrobial Agents
The structural analysis of quinoline-3-carboxylic acid derivatives, which share a common motif with the compound , has led to insights into the structure-activity relationships governing antibacterial efficacy. Such studies contribute to the design of novel antimicrobial agents by elucidating the pharmacophore required for activity against resistant bacterial strains (Koga et al., 1980).
Mechanism of Action
Future Directions
The future directions for research on Ethyl (2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate and similar compounds could involve further exploration of their inhibitory effects on human equilibrative nucleoside transporters . This could lead to the development of useful pharmacological agents .
properties
IUPAC Name |
ethyl N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O4S/c1-2-23-15(20)17-7-12-24(21,22)19-10-8-18(9-11-19)14-6-4-3-5-13(14)16/h3-6H,2,7-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWHYSQNLOAFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

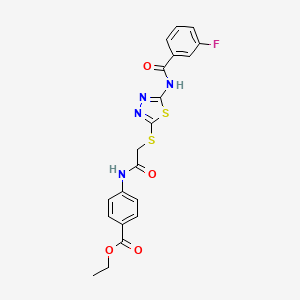
![2-[[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2594587.png)
![Tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B2594589.png)
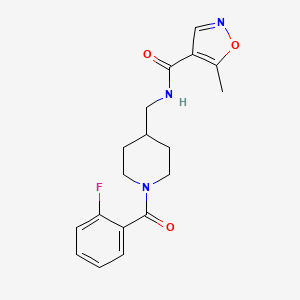

![N-(4-methoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2594592.png)
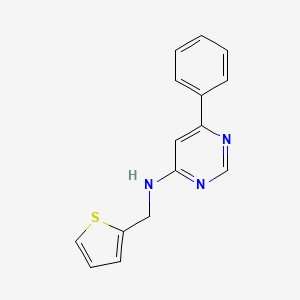
![N-Methyl-N-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2594595.png)

![3-((5-((2-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2594597.png)
![5,7-dimethyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2594599.png)
